molecular formula C18H23FN4O3 B4557271 Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4557271
M. Wt: 362.4 g/mol
InChI Key: XCYZOFLKXOWSJY-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, and a tetrahydropyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidine core, followed by the introduction of the fluorophenyl group and the piperazine ring. Common reagents used in these reactions include ethyl acetoacetate, 4-fluoroaniline, and 4-methylpiperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial production process to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate: This compound shares a similar fluorophenyl group and piperidine ring but differs in its core structure.

    6-Fluoro-N,1-bis(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: This compound has a similar piperazine ring and fluorophenyl group but features a quinoline core instead of a tetrahydropyrimidine core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3/c1-3-26-17(25)14-15(12-4-6-13(19)7-5-12)20-18(21-16(14)24)23-10-8-22(2)9-11-23/h4-7,14-15H,3,8-11H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYZOFLKXOWSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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